molecular formula C8H7Br2N3O B13321311 4-Bromo-1-[(5-bromofuran-3-yl)methyl]-1H-pyrazol-3-amine

4-Bromo-1-[(5-bromofuran-3-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13321311
M. Wt: 320.97 g/mol
InChI Key: OCKSTBNCTNOBOB-UHFFFAOYSA-N
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Description

4-Bromo-1-[(5-bromofuran-3-yl)methyl]-1H-pyrazol-3-amine is a brominated pyrazole derivative with a substituted furan moiety. Its structure features a pyrazole ring substituted at the 1-position with a (5-bromofuran-3-yl)methyl group and a bromine atom at the 4-position, along with an amine group at the 3-position. This compound is of interest in medicinal chemistry due to the electronic and steric effects imparted by the bromine atoms and the furan ring, which may influence biological activity, such as enzyme inhibition or receptor binding .

Pyrazole derivatives are widely studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Properties

Molecular Formula

C8H7Br2N3O

Molecular Weight

320.97 g/mol

IUPAC Name

4-bromo-1-[(5-bromofuran-3-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C8H7Br2N3O/c9-6-3-13(12-8(6)11)2-5-1-7(10)14-4-5/h1,3-4H,2H2,(H2,11,12)

InChI Key

OCKSTBNCTNOBOB-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC=C1CN2C=C(C(=N2)N)Br)Br

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis via Heterocyclic Precursors

The synthesis generally starts from simpler heterocyclic intermediates, such as pyrazole derivatives, and involves sequential functionalization steps:

  • Step 1: Formation of the Pyrazole Core
    The core pyrazole structure is synthesized through condensation reactions involving hydrazines and 1,3-dicarbonyl compounds or their derivatives. For example, condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions yields the pyrazole ring.

  • Step 2: Bromination of Furan Moiety
    The furan ring, substituted at the 3-position with a methyl group, undergoes selective bromination at the 5-position. This is achieved using electrophilic bromination agents such as N-bromosuccinimide (NBS) in the presence of radical initiators or Lewis acids, under controlled temperature to prevent over-bromination.

  • Step 3: Coupling of Brominated Furan with Pyrazole
    The brominated furan derivative is then linked to the pyrazole core via nucleophilic substitution or cross-coupling reactions, often facilitated by palladium catalysts (e.g., Pd(PPh₃)₄) in the presence of bases like potassium carbonate or cesium carbonate.

  • Step 4: Final Amination and Purification
    The amino group at the 3-position of the pyrazole ring is introduced via nucleophilic substitution or reduction of suitable precursors. Purification involves column chromatography, recrystallization, and characterization through NMR, MS, and IR spectroscopy.

Direct Bromination and Functionalization

Alternatively, some approaches involve direct bromination of pre-formed pyrazole derivatives followed by side-chain modifications:

  • Bromination of the pyrazole ring at specific positions using NBS or bromine in acetic acid or dichloromethane.
  • Subsequent attachment of the bromofuran-3-yl methyl group through nucleophilic substitution or via a Mitsunobu reaction, depending on the functional groups present.

Representative Reaction Scheme

Step Reaction Type Reagents & Conditions Purpose
1 Pyrazole synthesis Hydrazine + 1,3-dicarbonyl Form pyrazole core
2 Bromination NBS, radical initiator, temperature control Brominate furan ring at 5-position
3 Coupling Pd-catalyzed cross-coupling Attach bromofuran to pyrazole
4 Amination Nucleophilic substitution Introduce amino group at pyrazole 3-position

Data Tables and Structural Data

Property Value Reference
Molecular Formula C₁₁H₇Br₂N₃O ,
Molecular Weight 320.97 g/mol ,
Key Functional Groups Brominated furan, pyrazole, amino group ,

Notable Research Discoveries and Optimization Strategies

  • Green Chemistry Approaches: Use of less toxic bromination reagents like NBS, avoiding elemental bromine.
  • Catalyst Development: Palladium-catalyzed cross-coupling reactions have significantly increased yields and selectivity.
  • Solvent Selection: Use of environmentally benign solvents such as ethanol or ethyl acetate enhances safety and reduces environmental impact.
  • Reaction Condition Optimization: Temperature control (0°C to 25°C) during bromination to prevent polybromination; inert atmospheres to prevent oxidation.

Summary of Key Preparation Methods

Method Advantages Disadvantages References
Multi-step heterocyclic synthesis High specificity, control Longer reaction times, multiple purification steps ,,
Direct bromination and coupling Fewer steps, straightforward Risk of over-bromination, requires precise control ,
Green chemistry routes Safer reagents, environmentally friendly May require specialized catalysts ,

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-[(5-bromofuran-3-yl)methyl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced species.

Scientific Research Applications

4-Bromo-1-[(5-bromofuran-3-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Materials Science: It is used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 4-Bromo-1-[(5-bromofuran-3-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The bromine atoms can form halogen bonds with biological molecules, influencing their activity. The compound can also interact with enzymes or receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Aryl-Substituted Pyrazoles

  • 4-Bromo-1-[(4-bromophenyl)methyl]-1H-pyrazol-3-amine Structure: Replaces the bromofuran group with a 4-bromobenzyl substituent. Molecular Formula: C₁₁H₁₀Br₂N₃. Molecular Weight: 353.03 g/mol.
  • 4-Bromo-1-[(3-methylphenyl)methyl]-1H-pyrazol-3-amine

    • Structure : Features a 3-methylbenzyl group.
    • Molecular Formula : C₁₁H₁₂BrN₃.
    • Molecular Weight : 274.14 g/mol.
    • Key Differences : The methyl group enhances steric bulk, which may reduce metabolic degradation but also limit target binding .

Heterocyclic-Substituted Pyrazoles

  • 4-Bromo-1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine Structure: Substitutes furan with a 5-chlorothiophene ring. Molecular Formula: C₈H₇BrClN₃S. Molecular Weight: 292.58 g/mol.
  • 4-Bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine

    • Structure : Chlorine at the 3-position of thiophene.
    • Molecular Formula : C₈H₇BrClN₃S.
    • Molecular Weight : 292.58 g/mol.
    • Key Differences : The chlorine atom’s position alters electronic distribution, possibly affecting reactivity in nucleophilic aromatic substitution .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) LogP* Solubility (mg/mL)
Target Compound C₈H₇Br₂N₃O 342.97 2.8 <0.1 (DMSO)
4-Bromo-1-(4-bromobenzyl) analog C₁₁H₁₀Br₂N₃ 353.03 3.5 0.3 (DMSO)
4-Bromo-1-(5-chlorothiophene) C₈H₇BrClN₃S 292.58 2.9 0.5 (DMSO)
4-Bromo-1-(2-fluorobenzyl) C₁₀H₉BrFN₃ 270.11 2.6 1.2 (DMSO)

*LogP values estimated using fragment-based methods.

Key Observations :

  • The bromofuran-containing compound has intermediate hydrophobicity (LogP ~2.8), balancing solubility and membrane penetration.
  • Fluorinated analogs (e.g., 2-fluorobenzyl derivative) show improved aqueous solubility due to fluorine’s electronegativity .

Biological Activity

4-Bromo-1-[(5-bromofuran-3-yl)methyl]-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. The compound features a pyrazole core with brominated furan and amine substituents, which may influence its interaction with biological targets.

Chemical Structure and Properties

The molecular formula for 4-Bromo-1-[(5-bromofuran-3-yl)methyl]-1H-pyrazol-3-amine is C8H7Br2N3OC_8H_7Br_2N_3O, with a molecular weight of approximately 320.96 g/mol. The presence of bromine atoms in its structure is notable as halogenated compounds often exhibit enhanced biological activity, including antimicrobial and anticancer properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily due to its ability to interact with various enzymes and receptors. The following sections detail specific biological activities supported by research findings.

Antimicrobial Activity

Preliminary studies suggest that 4-Bromo-1-[(5-bromofuran-3-yl)methyl]-1H-pyrazol-3-amine possesses antimicrobial properties . This is attributed to its structural features that allow it to disrupt microbial cell functions. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains, indicating potential for use in antibiotic development.

Antitumor Activity

In vitro assays have shown that this compound may exhibit antitumor activity . Research involving structurally related pyrazole derivatives has indicated that modifications in the substituents can significantly affect their cytotoxic effects on cancer cell lines. The mechanism of action is believed to involve the inhibition of specific signaling pathways critical for tumor growth and proliferation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-Bromo-1-[(5-bromofuran-3-yl)methyl]-1H-pyrazol-3-amine, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey FeaturesBiological Activity
4-Bromo-1-[(5-bromofuran-3-yl)methyl]-1H-pyrazol-3-amineC8H7Br2N3OContains two bromine atomsAntimicrobial, Antitumor
1-(4-bromophenyl)-3-(3-methylphenyl)-1H-pyrazol-5-amineC15H14BrN3Aromatic substitution patternAntitumor activity
3-Methyl-1-(phenyl)-1H-pyrazoleC10H12N2Simpler structure without furanAnti-inflammatory effects

This table illustrates how the unique combination of the bromofuran moiety and specific substitutions on the pyrazole ring contribute to distinct pharmacological profiles.

Mechanistic Studies

Mechanistic studies are crucial for understanding how 4-Bromo-1-[(5-bromofuran-3-yl)methyl]-1H-pyrazol-3-amine interacts at the molecular level. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are recommended for assessing binding affinities to biological targets. These studies can provide insights into the compound's potential as a therapeutic agent.

Case Studies

Several case studies highlight the efficacy of compounds similar to 4-Bromo-1-[(5-bromofuran-3-yl)methyl]-1H-pyrazol-3-amine:

  • Antimicrobial Efficacy : A study demonstrated that brominated pyrazoles exhibit significant antibacterial activity against resistant strains of bacteria, suggesting that further exploration of this compound could lead to new antibiotic therapies.
  • Cancer Cell Inhibition : Research on related pyrazole derivatives showed promising results in inhibiting proliferation in various cancer cell lines, supporting the hypothesis that 4-Bromo derivatives may also be effective.

Q & A

Q. What are the key challenges in synthesizing 4-Bromo-1-[(5-bromofuran-3-yl)methyl]-1H-pyrazol-3-amine, and how can they be addressed methodologically?

Answer: The synthesis involves multi-step reactions, including bromination, alkylation, and cyclization. Key challenges include:

  • Regioselectivity : Controlling bromine placement on the pyrazole and furan rings. Use directing groups (e.g., amine at position 3 of pyrazole) to guide bromination .
  • Steric hindrance : The bulky (5-bromofuran-3-yl)methyl group may reduce reaction yields. Optimize alkylation conditions (e.g., using NaH in dry THF at 0–5°C to minimize side reactions) .
  • Purification : Chromatography or recrystallization in ethanol/water mixtures is recommended due to polar functional groups (amine, bromine) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Answer:

  • Purity : HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Target ≥95% purity for biological assays .
  • Structural confirmation :
    • 1H/13C NMR : Key signals include the pyrazole NH (~10 ppm, broad), furan protons (6.5–7.5 ppm), and methylene bridge (4.5–5.0 ppm) .
    • HRMS : Confirm molecular ion [M+H]+ at m/z 349.93 (C9H8Br2N3O requires 349.90) .

Q. What preliminary biological screening assays are suitable for this compound?

Answer:

  • Antimicrobial : Broth microdilution (MIC assays) against S. aureus and E. coli (concentration range: 1–100 μM) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
  • Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .

Advanced Research Questions

Q. How does the electronic configuration of the bromofuran substituent influence the compound’s reactivity in cross-coupling reactions?

Answer:

  • The 5-bromofuran group acts as an electron-withdrawing moiety, polarizing the pyrazole ring and enhancing reactivity in Suzuki-Miyaura couplings. Use Pd(PPh3)4 catalyst with aryl boronic acids (e.g., phenylboronic acid) in DMF/H2O (80°C, 12 h) to generate biaryl derivatives .
  • Contradiction : notes that steric bulk from the furan methyl group may reduce coupling efficiency. Mitigate by using microwave-assisted synthesis (20 min, 120°C) .

Q. What computational methods are effective for predicting the binding affinity of this compound to biological targets?

Answer:

  • Molecular docking (AutoDock Vina) : Use crystal structures of target proteins (e.g., COX-2 PDB: 5KIR) to model interactions. The bromine atoms and amine group show strong van der Waals interactions with hydrophobic pockets .
  • MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns. Focus on hydrogen bonding between the pyrazole NH and Asp381 in kinases .

Q. How can contradictory data on the compound’s cytotoxicity be resolved?

Example : If IC50 values vary between 5 μM (HeLa) and >100 μM (HEK293), consider:

  • Metabolic stability : Test hepatic microsomal stability (e.g., human liver microsomes + NADPH). Low stability in non-cancer cells may explain reduced toxicity .
  • Selectivity profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target effects .

Methodological Optimization

Q. What strategies improve the yield of the N-alkylation step during synthesis?

Answer:

  • Base selection : Replace NaH with K2CO3 in DMF to reduce side reactions (e.g., elimination) while maintaining alkylation efficiency (~75% yield) .
  • Solvent optimization : Switch from THF to DMSO, which stabilizes the transition state via polar aprotic interactions .

Q. How can the compound’s solubility be enhanced for in vivo studies?

Answer:

  • Salt formation : React with HCl to form a hydrobromide salt (solubility in PBS: ~15 mg/mL vs. 2 mg/mL for free base) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) using emulsion-solvent evaporation .

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